Cas no 1103595-48-7 (2-(4-Chlorophenyl)-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}(methyl)amino)-N-methylacetamide)
![2-(4-Chlorophenyl)-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}(methyl)amino)-N-methylacetamide structure](https://pt.kuujia.com/scimg/cas/1103595-48-7x500.png)
1103595-48-7 structure
Nome do Produto:2-(4-Chlorophenyl)-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}(methyl)amino)-N-methylacetamide
2-(4-Chlorophenyl)-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}(methyl)amino)-N-methylacetamide Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-(4-CHLOROPHENYL)-2-({[(1-CYANOCYCLOPENTYL)CARBAMOYL]METHYL}(METHYL)AMINO)-N-METHYLACETAMIDE
- AKOS008084478
- EN300-26685987
- 1103595-48-7
- Z223098580
- 2-(4-chlorophenyl)-2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-methylacetamide
- 2-(4-Chlorophenyl)-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}(methyl)amino)-N-methylacetamide
-
- Inchi: 1S/C18H23ClN4O2/c1-21-17(25)16(13-5-7-14(19)8-6-13)23(2)11-15(24)22-18(12-20)9-3-4-10-18/h5-8,16H,3-4,9-11H2,1-2H3,(H,21,25)(H,22,24)
- Chave InChI: VRCQYZRGQLLSFT-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C(C(NC)=O)N(C)CC(NC1(C#N)CCCC1)=O
Propriedades Computadas
- Massa Exacta: 362.1509537g/mol
- Massa monoisotópica: 362.1509537g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 25
- Contagem de Ligações Rotativas: 6
- Complexidade: 530
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 85.2Ų
- XLogP3: 2.1
2-(4-Chlorophenyl)-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}(methyl)amino)-N-methylacetamide Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26685987-0.05g |
2-(4-chlorophenyl)-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}(methyl)amino)-N-methylacetamide |
1103595-48-7 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-(4-Chlorophenyl)-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}(methyl)amino)-N-methylacetamide Literatura Relacionada
-
Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
1103595-48-7 (2-(4-Chlorophenyl)-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}(methyl)amino)-N-methylacetamide) Produtos relacionados
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
Fornecedores recomendados
Shandong Feiyang Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

TAIXING JOXIN BIO-TEC CO.,LTD.
Membro Ouro
CN Fornecedor
A granel

Handan Zechi Trading Co., Ltd
Membro Ouro
CN Fornecedor
A granel
上海帛亦医药科技有限公司
Membro Ouro
CN Fornecedor
Reagente
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro Ouro
CN Fornecedor
Reagente
